2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan
Description
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is a complex organic compound that features a bromonaphthalene moiety attached to a dibenzofuran structure. This compound is part of the dibenzofuran family, which is known for its aromatic properties and stability. Dibenzofurans are often used in various scientific and industrial applications due to their unique chemical properties .
Properties
Molecular Formula |
C22H13BrO |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)dibenzofuran |
InChI |
InChI=1S/C22H13BrO/c23-20-11-10-15(16-5-1-2-6-17(16)20)14-9-12-22-19(13-14)18-7-3-4-8-21(18)24-22/h1-13H |
InChI Key |
CDSSXMNLOHOPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan typically involves the bromination of naphthalene followed by a coupling reaction with dibenzofuran. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, 1-bromodibenzo[b,d]furan can be reacted with 4-bromonaphthalene in the presence of a palladium catalyst and a suitable base in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include 1,4-dioxane and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives .
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Pharmaceutical Research: Investigated for its potential as a building block in drug synthesis.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan involves its interaction with various molecular targets. In organic electronics, its electroluminescent properties are due to the efficient π-conjugation and suppression of vibrational relaxation, resulting in narrowband emission . In pharmaceutical research, its mechanism of action would depend on the specific biological target it interacts with.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and aromatic properties.
2-(4-Bromophenyl)dibenzo[b,d]furan: A similar compound with a bromophenyl group instead of a bromonaphthalene group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with similar structural properties.
Uniqueness
2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties compared to other dibenzofuran derivatives. This uniqueness makes it valuable in specific applications such as organic electronics and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
